molecular formula C14H9BrClFO2 B1531098 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-02-5

5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1531098
CAS No.: 1160260-02-5
M. Wt: 343.57 g/mol
InChI Key: DLGAGTJAPGJNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate . The resulting intermediate is then treated with thionyl chloride to form the final product .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include and , which can react with the benzoyl chloride group to form amides and esters, respectively.

    Oxidation and Reduction: Potential reagents include like and like .

Major Products

Mechanism of Action

The mechanism of action for 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can form covalent bonds with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. This reactivity is crucial for its applications in organic synthesis and proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to similar compounds. Its benzoyl chloride group makes it particularly useful for forming covalent bonds with nucleophiles, a property that is leveraged in various scientific and industrial applications .

Properties

IUPAC Name

5-bromo-2-[(2-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGAGTJAPGJNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.